(1E)-1-(4-chlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
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Overview
Description
(1E)-1-(4-chlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-chlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone typically involves the condensation reaction between (1E)-1-(4-chlorophenyl)ethanone and [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(4-chlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted hydrazones or other derivatives.
Scientific Research Applications
(1E)-1-(4-chlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1E)-1-(4-chlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-(4-chlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone: Similar in structure but with different substituents.
Dichloroaniline: Aniline derivatives with chlorine substituents.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-4-(4-methylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3S/c1-12-3-5-15(6-4-12)17-11-23-18(20-17)22-21-13(2)14-7-9-16(19)10-8-14/h3-11H,1-2H3,(H,20,22)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDPZNVBMHUUOZ-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NN=C(C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C(\C)/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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